molecular formula C12H21Br3N3O3- B15088888 Pyrrolidone hydrotribromide, 97%

Pyrrolidone hydrotribromide, 97%

Cat. No.: B15088888
M. Wt: 495.03 g/mol
InChI Key: AUISPGUIDSEMGR-UHFFFAOYSA-N
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Description

Pyrrolidone hydrotribromide, 97%, is a chemical compound known for its high selectivity for ketones. It is commonly used as a brominating agent in various chemical reactions. The compound has the molecular formula (C4H7NO)3·HBr3 and a molecular weight of 496.03 g/mol . It appears as a solid with a melting point of 88-90°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidone hydrotribromide can be synthesized by reacting pyrrolidone with bromine. One method involves dissolving pyrrolidone in carbon tetrachloride and adding bromine at room temperature. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of pyrrolidone hydrotribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidone hydrotribromide primarily undergoes bromination reactions. It is highly selective for ketones, making it an effective brominating agent .

Common Reagents and Conditions

The compound is used in the presence of solvents such as tetrahydrofuran or dimethyl sulfoxide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and selectivity of the bromination process .

Major Products Formed

The major products formed from the bromination reactions involving pyrrolidone hydrotribromide include brominated ketones and other brominated organic compounds. For example, the reaction of flavanone with pyrrolidone hydrotribromide in tetrahydrofuran yields 3-bromoflavanone .

Scientific Research Applications

Pyrrolidone hydrotribromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidone hydrotribromide involves the transfer of bromine atoms to the target molecule. This process is facilitated by the compound’s ability to generate a low equilibrium concentration of bromine in nonpolar solvents, enhancing its selectivity for ketones . The molecular targets and pathways involved in this bromination process are primarily the carbonyl groups of ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidone hydrotribromide is unique due to its high selectivity for ketones and its ability to function effectively under mild reaction conditions. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and efficiency .

Properties

Molecular Formula

C12H21Br3N3O3-

Molecular Weight

495.03 g/mol

InChI

InChI=1S/3C4H7NO.Br3/c3*6-4-2-1-3-5-4;1-3-2/h3*1-3H2,(H,5,6);/q;;;-1

InChI Key

AUISPGUIDSEMGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br[Br-]Br

Origin of Product

United States

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